helveticin J helveticin J
Brand Name: Vulcanchem
CAS No.: 104708-98-7
VCID: VC0217630
InChI:
SMILES:
Molecular Formula: C19H21NO3
Molecular Weight: 0

helveticin J

CAS No.: 104708-98-7

Cat. No.: VC0217630

Molecular Formula: C19H21NO3

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

helveticin J - 104708-98-7

Specification

CAS No. 104708-98-7
Molecular Formula C19H21NO3
Molecular Weight 0

Introduction

Discovery and Characterization of Helveticin J

Helveticin J was first identified as an antimicrobial compound produced by Lactobacillus helveticus strain 481. Initial characterization confirmed it exhibits antimicrobial activity against five closely related bacterial species, specifically targeting L. helveticus strains 1846 and 1244, L. bulgaricus strains 1373 and 1489, and L. lactis 970 . This narrow spectrum of activity is typical of many bacteriocins produced by lactobacilli, which generally inhibit only closely related species . The antimicrobial activity was conclusively determined to result from bacteriocin production rather than inhibition from metabolic by-products such as hydrogen peroxide or lactic acid, as confirmed through pH-neutralized, catalase-treated extracts that maintained inhibitory activity .

Helveticin J represents the first well-characterized member of the helveticin family of bacteriocins. While initially isolated and characterized independently, subsequent genomic analyses have revealed that helveticin-like bacteriolysins are actually highly prevalent among lactobacilli, with a notable clustering in the Lactobacillus acidophilus group of species . This positions helveticin J as the prototype for an important class of antimicrobial compounds within the Lactobacillus genus.

Physical and Chemical Properties

Molecular Characteristics

The ultrafiltration behavior of crude helveticin J (CHJ) preparations provides further insight into its aggregation characteristics, as detailed in Table 1:

Molecular Weight CutoffRetentate (AU)Filtrate (AU)
300,000256,000168,000
100,00057,60069,600
50,00034,40026,200
10,00012,8000

Starting with 400,000 AU (arbitrary units) of CHJ subjected to ultrafiltration, the data reveals that 64% of helveticin J activity was retained by the XM300 membrane (300,000 MW cutoff), 14% by the XM100A membrane, 9% by the XM50A membrane, and 3% by the YM10 membrane . This distribution pattern suggests helveticin J exists in solution as aggregates of various sizes, with the majority exceeding 300,000 daltons in molecular weight.

Stability and Dissociation

Investigations into the stability of helveticin J aggregates revealed variable responses to different dissociating agents. Treatment with SDS and β-mercaptoethanol completely eliminated LHJ activity, while 8M urea treatment resulted in a 50% reduction in activity . Other agents like 1mM dithiothreitol and 0.1% Triton X-100 were unsuccessful in disrupting the aggregates . These findings suggest the importance of non-covalent interactions, particularly hydrophobic interactions, in maintaining the active conformation of helveticin J.

Production Conditions and Optimization

Growth Parameters

The production of helveticin J by L. helveticus 481 is significantly influenced by environmental conditions, particularly pH. Studies in controlled fermentation systems have established that production is maximized under anaerobic conditions at a constant pH of 5.5 . Time-course studies of helveticin J production at different pH values revealed distinct patterns of accumulation and stability:

  • At pH 7.0: Production reached 800 AU/ml after 12 hours, followed by a gradual decline

  • At pH 6.0: Higher titers of 3,200 AU/ml were achieved after 5 hours, remaining stable for several hours before sharply decreasing

  • At pH 5.5: Maximum production of 6,400 AU/ml occurred after 11 hours, with no observed decline in activity over a 24-hour period

These findings indicate that slightly acidic conditions favor both production and stability of helveticin J. Furthermore, the temporal pattern of accumulation reveals that helveticin J production occurs primarily between the late logarithmic and stationary growth phases of L. helveticus 481 . This timing of bacteriocin production is consistent with that observed for many other bacteriocins, potentially reflecting the ecological role of these compounds in competitive exclusion during nutrient limitation.

Mode of Action and Antimicrobial Spectrum

Helveticin J exhibits a bactericidal rather than bacteriostatic mode of action against sensitive indicator strains. Experiments with L. bulgaricus 1489 demonstrated that the addition of increasing amounts of helveticin J resulted in proportional increases in cell death . At a concentration of 3.2 AU/ml, helveticin J caused a 3-log reduction in viable cell populations after 3 hours of exposure . This potent bactericidal activity suggests potential applications in biopreservation or as an antimicrobial agent.

The antimicrobial spectrum of helveticin J appears narrow, limited to closely related lactobacilli. As previously noted, it demonstrates activity against L. helveticus strains 1846 and 1244, L. bulgaricus strains 1373 and 1489, and L. lactis 970 . This narrow-spectrum activity is typical of many bacteriocins produced by Lactobacillus species, which generally target phylogenetically related bacteria . The specific molecular mechanism by which helveticin J exerts its bactericidal effect remains to be fully elucidated.

Genetic Basis and Regulation

Genetic Identification

More recent genomic analyses have expanded our understanding of helveticin J genetics. In a study of L. helveticus strains D75 and D76, researchers identified and confirmed the expression of helveticin J genes . These strains, initially misclassified as L. acidophilus based on phenotypic traits, were correctly identified as L. helveticus through whole-genome sequencing and average nucleotide identity (ANI) analysis, with 99.18% and 97.73% identity to reference L. helveticus strains .

The development of specific primers for helveticin J gene (helJ4) amplification has facilitated genetic identification. The primer pair (Forward: GGCATTTCTTCATCTGGAGC; Reverse: GGGATGATGGTTCAGGTCAC) amplifies a 166 bp fragment with an optimal annealing temperature of 56.8°C/58.3°C and elongation temperature of 52.5°C . This molecular tool enables rapid screening for helveticin J genes in bacterial isolates.

Broader Context in Bacteriocin Research

Helveticin Family

Helveticin J represents the prototype of an emerging family of bacteriocins now recognized to be widespread among lactobacilli. Despite helveticin J being the only well-characterized member for many years, genomic analyses have revealed that helveticin-type bacteriolysins are highly prevalent across the Lactobacillus genus . There appears to be a particularly strong clustering of these genes within the L. acidophilus group of species, suggesting potential evolutionary significance or ecological advantages conferred by these antimicrobial compounds.

Ecological Significance

Research on bacteriocin distribution has revealed interesting ecological patterns. Strains isolated from animal and human microbiota encode more than twice as many bacteriocins as those from other environmental sources . This suggests bacteriocins like helveticin J may play important roles in microbial competition and communication within complex host-associated microbial communities. The narrow spectrum of activity typical of many Lactobacillus bacteriocins, including helveticin J, may reflect niche-specific competitive advantages rather than broad antimicrobial utility.

Recent Research and Future Directions

Recent genomic studies have continued to expand our understanding of helveticin J and related bacteriocins. The complete genome sequencing of L. helveticus strains D75 and D76 confirmed the presence and expression of helveticin J genes in these probiotic strains . These strains also contained numerous genes involved in beneficial probiotic functions, including 31 exopolysaccharide production genes, 13 adhesion genes, and various genes involved in milk protein and sugar utilization .

These findings point toward potential applications of helveticin J-producing strains in probiotic formulations and dairy fermentations. The combination of antimicrobial production with other beneficial traits could enhance the competitive advantage and functional properties of probiotic products.

Future research directions may include:

  • Detailed structural characterization of helveticin J

  • Elucidation of the specific molecular mechanisms of its bactericidal action

  • Investigation of potential synergistic interactions with other antimicrobial compounds

  • Exploration of applications in food preservation and probiotic formulations

  • Comparative analysis with other helveticin-family bacteriocins emerging from genomic data

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